Zacopride hydrochloride Zacopride hydrochloride
Brand Name: Vulcanchem
CAS No.: 101303-98-4
VCID: VC20769089
InChI: InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H
SMILES: COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl
Molecular Formula: C15H21Cl2N3O2
Molecular Weight: 346.2 g/mol

Zacopride hydrochloride

CAS No.: 101303-98-4

Cat. No.: VC20769089

Molecular Formula: C15H21Cl2N3O2

Molecular Weight: 346.2 g/mol

* For research use only. Not for human or veterinary use.

Zacopride hydrochloride - 101303-98-4

Specification

CAS No. 101303-98-4
Molecular Formula C15H21Cl2N3O2
Molecular Weight 346.2 g/mol
IUPAC Name 4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride
Standard InChI InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H
Standard InChI Key ITXVOUSORXSTQH-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl
Canonical SMILES COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl

Introduction

Chemical Properties and Structure

Chemical Identification

Zacopride hydrochloride, chemically known as (±)-4-Amino-N-1-azabicyclo[2.2.2]oct-3-yl-5-chloro-2-methoxybenzamide hydrochloride, is a substituted benzamide compound . It is identified by the CAS number 101303-98-4 and is characterized by its high purity (≥99%) in commercially available research-grade products . The compound has also been referred to as AHR-11190-B in some research contexts .

Molecular Properties

The molecular formula of zacopride hydrochloride is C15H20ClN3O2.HCl with a molecular weight of 346.26 g/mol . Its structure contains a benzamide core with distinct functional groups, including an amino group, a chloro substituent, and a methoxy group attached to the benzene ring. The compound also features an azabicyclo[2.2.2]octane moiety connected through an amide linkage .

Table 1: Key Chemical Properties of Zacopride Hydrochloride

PropertyDescription
Chemical Name(±)-4-Amino-N-1-azabicyclo[2.2.2]oct-3-yl-5-chloro-2-methoxybenzamide hydrochloride
Molecular FormulaC15H20ClN3O2.HCl
Molecular Weight346.26 g/mol
CAS Number101303-98-4
Physical StateSolid
Purity≥99% (research grade)
Solubility<34.63 mg/ml in Water; <34.62 mg/ml in DMSO

Formulation and Preparation

For research applications, zacopride hydrochloride is typically prepared as a stock solution with recommended concentrations of 1 mM, 5 mM, or 10 mM depending on experimental requirements . The compound demonstrates good solubility in water (<34.63 mg/ml) and DMSO (<34.62 mg/ml), making it suitable for various experimental protocols . For optimal stability, it is recommended to store the compound in a desiccated environment at 2-8°C, with prepared solutions being stored at -80°C for up to 6 months or at -20°C for up to 1 month .

Pharmacological Properties

Mechanism of Action

The primary mechanisms through which zacopride exerts its pharmacological effects include:

  • Antagonism of 5-HT3 receptors: By blocking these receptors, zacopride can inhibit nausea and vomiting responses, explaining its investigation as an antiemetic agent .

  • Agonism of 5-HT4 receptors: This activity enhances gastrointestinal motility and contributes to its prokinetic properties. In cardiac tissue, 5-HT4 stimulation increases contractility and beating rate in atrial preparations .

  • Stimulation of IK1 channels: Recent research has demonstrated that zacopride selectively activates the inward rectifier potassium current in cardiac tissue, which may underlie its antiarrhythmic properties .

Research in transgenic mice expressing human 5-HT4 serotonin receptors (5-HT4-TG) has revealed that zacopride acts as a full agonist in these models, while functioning as a partial agonist in isolated human right atrium preparations . This difference has been attributed to the higher density of 5-HT4 serotonin receptor expression in the atrium of transgenic mice compared to human atrial tissue .

Therapeutic Applications and Research

Gastrointestinal Applications

Zacopride was initially investigated as an antiemetic drug and was intended for treating various gastric diseases . Its potent 5-HT3 antagonist and 5-HT4 agonist properties make it particularly suitable for addressing gastrointestinal motility disorders and emesis. The compound's ability to enhance gastrointestinal motility through 5-HT4 receptor stimulation positions it as a potential prokinetic agent .

Cardiovascular Applications

Perhaps the most promising emerging application for zacopride hydrochloride is in the cardiovascular domain. Recent research has demonstrated its potential as an antiarrhythmic agent, particularly against triggered arrhythmias in human ventricular myocardium . Studies have shown that zacopride can eliminate ex-vivo triggered arrhythmia in cardiac muscles from both non-failing and end-stage failing hearts in a concentration-dependent manner, with an effective IC50 in the range of 28-40 μmol/L .

The compound's mechanism of action in treating arrhythmias appears to involve selective stimulation of the inward rectifier potassium current (IK1) . This represents a novel approach to antiarrhythmic therapy, as zacopride specifically targets the underlying ionic mechanisms of triggered arrhythmias.

Cardiovascular Effects

Antiarrhythmic Properties

A significant finding regarding zacopride is its ability to suppress triggered ventricular arrhythmias. Research has demonstrated that application of zacopride eliminates isoproterenol/caffeine-induced triggered arrhythmia in isolated cardiac muscles from both non-failing and end-stage failing human hearts . This effect occurs in a concentration-dependent manner, positioning zacopride as a potential therapeutic agent for certain types of cardiac arrhythmias.

The mechanistic basis for zacopride's antiarrhythmic effects appears to be its ability to specifically stimulate the inward rectifier potassium current (IK1) . By enhancing this current, zacopride may stabilize the resting membrane potential of cardiomyocytes and reduce the likelihood of triggered activity that can lead to arrhythmias.

Preclinical and Clinical Findings

ModelEffectMechanismReference
5-HT4-TG mice (left atrium)Increased force of contraction5-HT4 receptor agonism
5-HT4-TG mice (right atrium)Increased beating rate5-HT4 receptor agonism
Wild-type miceNo significant effect on contractilityInsufficient 5-HT4 receptor expression
Rat modelsPrevention of aconitine-induced arrhythmiasIK1 channel stimulation

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